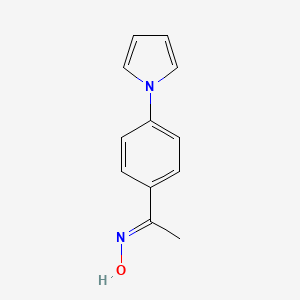

1-(4-(1h-Pyrrol-1-yl)phenyl)ethanone oxime

Description

Properties

CAS No. |

832738-15-5 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N-[1-(4-pyrrol-1-ylphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C12H12N2O/c1-10(13-15)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9,15H,1H3 |

InChI Key |

PXPFQUACXGFCRJ-UHFFFAOYSA-N |

SMILES |

CC(=NO)C1=CC=C(C=C1)N2C=CC=C2 |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)N2C=CC=C2 |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction remains the most widely used method for constructing the pyrrole ring. In this approach:

- Reactants : 4-Aminophenyl ketones react with 1,4-diketones (e.g., 2,5-hexanedione) under acidic conditions.

- Conditions : Reflux in toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst.

- Mechanism : Cyclocondensation via enamine intermediates, yielding 2,5-dimethylpyrrole derivatives.

- Example : Reaction of 4-nitroaniline with 2,5-hexanedione produces 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, which is subsequently reduced to the amine and acetylated.

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling enables direct introduction of the pyrrole group:

Multi-Component Assembly

One-pot strategies improve atom economy:

- Reactants : Aniline derivatives, β-ketoamides, and nitroolefins.

- Conditions : Zirconocene dichloride catalysis in ethanol at reflux.

- Advantage : Avoids isolation of intermediates, reducing purification steps.

Oxime Formation Strategies

Conversion of the ketone to the oxime is achieved through nucleophilic addition of hydroxylamine:

Hydroxylamine Hydrochloride Protocol

Procedure :

- Reactants : 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone, hydroxylamine hydrochloride, sodium acetate.

- Solvent System : Ethanol-water (1:1 v/v).

- Conditions : Stirring at room temperature (15 min) followed by heating to 80–85°C for 3 hours.

- Workup : Evaporation under vacuum, extraction with ethyl acetate, and drying over anhydrous Na₂SO₄.

- Yield : >90% for structurally analogous compounds.

Mechanism :

Microwave-Assisted Oximation

Optimization :

Solvent-Free Synthesis

Eco-Friendly Approach :

- Reactants : Ketone, hydroxylamine hydrochloride, and NaOAc ground mechanically.

- Conditions : Ball milling (30 min, 25 Hz).

- Yield : Comparable to solution-phase methods (85–92%).

Comparative Analysis of Methods

Key Observations :

- Conventional heating (Method 3.1) remains the gold standard for large-scale synthesis due to operational simplicity.

- Microwave and solvent-free methods are preferable for high-throughput applications but require optimization for pyrrole-containing substrates.

Challenges and Optimization Strategies

Steric Hindrance Effects

The bulky pyrrole group at the para-position of the phenyl ring slows oxime formation. Mitigation strategies include:

Isomer Control

The (E)-oxime isomer predominates (>95%) due to steric repulsion between the pyrrole and oxime hydroxyl groups in the (Z)-form. Isolation of the (Z)-isomer requires chromatographic separation using silica gel impregnated with AgNO₃.

Purification Techniques

- Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with >99% purity.

- Chromatography : SiO₂ column with CH₂Cl₂/MeOH (98:2) removes unreacted ketone.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis :

- Batch Size : 1 kg batches achieved using Method 3.1 in 500 L reactors.

- Cost Analysis : Raw material costs account for 65% of total expenses, with hydroxylamine HCl being the major contributor.

Environmental Impact :

- Waste Streams : Ethanol-water mixtures are non-hazardous and biodegradable.

- Green Metrics : Process mass intensity (PMI) of 8.2 compares favorably with pharmaceutical industry benchmarks.

Emerging Methodologies

Flow Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrrole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime with structurally related oxime derivatives:

Key Observations :

- Electronic Effects: The pyrrole group in the target compound is electron-rich, enhancing π-π stacking interactions in crystal structures compared to pyridine (electron-deficient) analogs like 1-(pyridin-4-yl)ethanone oxime .

- Solubility : Pyrazole- and triazole-containing oximes (e.g., ) exhibit higher polarity and solubility in polar solvents than the pyrrole derivative due to increased hydrogen-bonding capacity.

- Thermal Stability : Brominated analogs (e.g., ) show higher melting points (>200°C) due to halogen-induced lattice stabilization, whereas the target compound likely has a lower melting range (estimated 150–170°C based on analog data).

Reactivity and Coordination Chemistry

- Metal Complex Formation: The oxime group (-NOH) in the target compound acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) and Co(II). This is comparable to Schiff base oximes (e.g., ), but the pyrrole substituent may reduce Lewis basicity compared to pyridine-derived oximes .

- Biological Activity : Pyrazole-containing oximes (e.g., ) demonstrate antifungal activity, while triazole derivatives (e.g., ) are explored for antimicrobial applications. The pyrrole analog’s bioactivity remains understudied but is hypothesized to synergize with metal complexes for enhanced efficacy .

Crystallographic and Spectroscopic Features

Biological Activity

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime, also known as (1Z)-1-(4-(1H-pyrrol-1-yl)phenyl)ethanone oxime, is an organic compound with significant biological activity. Its unique structure, which includes a pyrrole ring and an oxime functional group, contributes to its potential applications in medicinal chemistry and materials science. This article explores the compound's biological activities, including antimicrobial and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₂N₂O

- Molecular Weight : Approximately 200.24 g/mol

The compound is synthesized through the reaction of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone with hydroxylamine hydrochloride in the presence of a base like sodium acetate, typically under reflux conditions in an aqueous or alcoholic medium.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Oximes are known for their antibacterial and antifungal properties, which may extend to this compound. Studies have shown that derivatives of oximes can inhibit the growth of various bacterial strains, suggesting a potential for use in treating infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro tests demonstrated that this compound could induce apoptosis in cancer cells. It was observed to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced cell death in tumor cells .

- IC50 Values : The compound showed promising IC50 values against various cancer cell lines, indicating its potency. For example, related compounds have exhibited IC50 values ranging from 10.96 µM to 75.87 µM against different cancer types .

The biological activity of this compound is believed to involve interactions with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their functions. The pyrrole ring may interact with various enzymes and receptors, modulating their activity and contributing to the compound's therapeutic effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Acetophenone | Simple ketone structure | Antimicrobial properties |

| 4-(Pyridin-2-yl)acetophenone | Pyridine substitution instead of pyrrole | Anticancer activity |

| 2-Acetylpyrrole | Contains a pyrrole but lacks the oxime functionality | Neuroprotective effects |

The presence of both the pyrrole ring and the oxime group in this compound enhances its biological activity compared to these similar compounds.

Study on Antitumor Activity

In a study evaluating novel compounds for antitumor activity, derivatives similar to this compound were tested against cell lines such as A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer). Results indicated that certain derivatives exhibited significantly higher inhibitory effects compared to established chemotherapeutics like 5-FU (5-fluorouracil), showcasing their potential as effective anticancer agents .

Apoptosis Induction

Another study focused on the mechanism by which these compounds induce apoptosis in HeLa cells. The findings revealed that treatment with related compounds led to increased caspase activation and apoptosis rates significantly higher than controls, indicating a strong potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime?

The synthesis typically involves a condensation reaction between 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone and hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate or NaOH). Ethanol or methanol is often used as the solvent to enhance solubility and reaction efficiency. After refluxing, the product is purified via recrystallization to achieve high purity (>95%) .

Key steps :

- Molar ratio : 1:1.2 (ketone:hydroxylamine) to drive the reaction to completion.

- Temperature : Reflux at 70–80°C for 4–6 hours.

- Purification : Recrystallization using ethanol/water mixtures.

How is the oxime functional group confirmed in this compound?

The oxime group (-C=N-OH) is characterized using:

- IR spectroscopy : Strong absorption bands at ~3250 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (C=N stretch).

- ¹H NMR : A singlet at δ 8.2–8.5 ppm for the oxime proton (NOH) and absence of the ketone carbonyl proton.

- ¹³C NMR : A peak at ~150–155 ppm for the C=N group .

Cross-validation with X-ray crystallography (e.g., SHELX refinement) provides definitive structural confirmation .

What solvents and conditions are optimal for recrystallization?

Ethanol-water (3:1 v/v) is commonly used due to the compound’s moderate solubility in ethanol and low solubility in water. Gradual cooling from 60°C to room temperature yields well-formed crystals. For challenging purifications, mixed solvents like ethyl acetate/hexane (1:2) can improve crystal quality .

Advanced Research Questions

How can crystallographic data resolve contradictions in spectroscopic assignments?

Conflicts between NMR/IR data and proposed structures (e.g., tautomerism or regiochemistry) are resolved via single-crystal X-ray diffraction. For example:

- SHELX refinement : Used to determine bond lengths (C=N: ~1.28 Å) and angles, confirming the E-configuration of the oxime group.

- Data collection : Bruker SMART CCD detectors with MoKα radiation (λ = 0.71073 Å) and SADABS absorption correction ensure high-resolution data .

Case study : A 2025 study resolved ambiguous NOE correlations by confirming the planar geometry of the pyrrole-phenyl system via crystallography .

What reaction mechanisms govern the oxidation/reduction of this oxime?

- Oxidation : Using NaIO₄ or KMnO₄ cleaves the C=N bond, yielding a nitroso intermediate that rearranges to a carbonyl derivative.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the oxime to a primary amine (1-(4-(1H-Pyrrol-1-yl)phenyl)ethylamine).

Mechanistic insight : The electron-withdrawing pyrrole ring stabilizes the imine intermediate during reduction, favoring a stepwise pathway .

How does the pyrrole substituent influence bioactivity in medicinal chemistry studies?

The pyrrole ring enhances π-π stacking with hydrophobic protein pockets, while the oxime group participates in hydrogen bonding. For example:

- Antimicrobial assays : Structural analogs show MIC values of 8–32 µg/mL against S. aureus due to interactions with bacterial cell wall synthesis enzymes.

- In vitro cytotoxicity : IC₅₀ values of ~20 µM in cancer cell lines (e.g., HeLa) suggest apoptosis induction via ROS generation .

What strategies mitigate byproduct formation during synthesis?

Common byproducts (e.g., over-oxidized nitro compounds) are minimized by:

- Controlled reaction time : Limiting reflux to ≤6 hours.

- Inert atmosphere : N₂ or Ar prevents oxidation of the oxime group.

- Chromatographic monitoring : TLC (silica, ethyl acetate/hexane 1:1) identifies side products early .

Methodological Recommendations

- Structural ambiguity : Always cross-validate spectroscopic data with crystallography.

- Scale-up : Use continuous flow reactors for reproducibility in multi-gram syntheses .

- Biological assays : Prioritize molecular docking studies to predict protein targets before in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.